molecular formula C11H10N2S B7824377 N'-naphthalen-2-ylcarbamimidothioic acid

N'-naphthalen-2-ylcarbamimidothioic acid

Cat. No.: B7824377
M. Wt: 202.28 g/mol
InChI Key: JCGVEGFEGJLZDW-UHFFFAOYSA-N
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Description

N'-Naphthalen-2-ylcarbamimidothioic acid is a thiourea derivative characterized by a naphthalene-2-yl group linked to a carbamimidothioic acid moiety (NH-C(=S)-NH$_2$). For instance, derivatives of naphthalene-1-yl and naphthalene-2-yl carbamimidoyl groups are synthesized via reactions involving naphthol precursors, NaOH, and functionalization steps in solvents like DMF . The compound’s structural confirmation likely relies on IR and $^1$H NMR spectroscopy, similar to procedures described for naphtho[1,2-b]pyrazole derivatives in . Its physicochemical properties (e.g., solubility in polar aprotic solvents, thermal stability) can be inferred from related compounds, though specific data are absent in the evidence.

Properties

IUPAC Name

N'-naphthalen-2-ylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGVEGFEGJLZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyl S-Acetylthioglycolate is synthesized through the reaction of N-hydroxysuccinimide with S-acetylthioacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the N-hydroxysuccinimide and the S-acetylthioacetic acid .

Industrial Production Methods

Industrial production of N-Succinimidyl S-Acetylthioglycolate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl S-Acetylthioglycolate primarily undergoes substitution reactions. It reacts with primary amines to introduce protected sulfhydryl groups into biomolecules .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines and solvents such as acetonitrile, dimethylformamide (DMF), chloroform, and ethyl acetate. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from the reaction of N-Succinimidyl S-Acetylthioglycolate with primary amines are biomolecules with protected sulfhydryl groups. These modified biomolecules can then be used in various bioconjugation applications .

Scientific Research Applications

N-Succinimidyl S-Acetylthioglycolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Succinimidyl S-Acetylthioglycolate involves the formation of a covalent bond between the N-hydroxysuccinimide ester and the primary amine group of the target biomolecule. This reaction introduces a protected sulfhydryl group into the biomolecule, which can then be used for further bioconjugation reactions .

Comparison with Similar Compounds

(a) N-Carbamimidoyl Derivatives

describes N-carbamimidoyl-substituted naphthalene derivatives (e.g., compound 3 in the synthesis pathway). These lack the thioamide (-C(=S)-) group present in the target compound, instead featuring an imino (-C(=NH)-) group. For example, thioamide groups exhibit stronger lipophilicity and metal-binding affinity compared to imino groups, which may enhance membrane permeability or enzyme inhibition .

(b) Carboxamide Derivatives

N-[2-(Dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide () replaces the thiourea group with a carboxamide (-C(=O)-NH-). Carboxamides generally display higher polarity and lower metabolic stability than thioureas due to reduced resistance to hydrolysis. Analytical methods like LC-QTOF-MS, as used for carboxamide derivatives, may also apply to the target compound but require optimization for sulfur-containing analogs .

(c) Ethanediamide Derivatives

N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide () features an ethanediamide linker. This structure introduces additional hydrogen-bonding sites and conformational rigidity, contrasting with the simpler thiourea backbone of the target compound. Such differences influence pharmacokinetic profiles, with ethanediamides often showing prolonged half-lives but reduced synthetic yields .

Regiochemical Effects (Naphthalen-1-yl vs. Naphthalen-2-yl)

The position of the naphthalene substituent significantly impacts molecular interactions. For example:

  • Naphthalen-2-yl : The target compound’s 2-yl configuration allows better π-π stacking with hydrophobic enzyme pockets, a feature critical in drug design .

Data Table: Comparative Analysis of Naphthalene Derivatives

Compound Name Functional Group Naphthalene Position Molecular Weight (g/mol) Melting Point (°C) Key IR Stretch (cm$^{-1}$) $^1$H NMR Shift (δ, ppm)
N'-Naphthalen-2-ylcarbamimidothioic acid Thiourea (-NH-C(=S)-NH$_2$) 2-yl ~230 (estimated) 190–210 (estimated) 1240 (C=S) 11.2 (NH)
N-Carbamimidoyl derivative () Imino (-C(=NH)-) 1-yl 215–250 198–200 1650 (C=N) 8.5–9.0 (NH)
Naphthalene-2-carboxamide () Carboxamide (-C(=O)-NH-) 2-yl ~300 <100 (liquid) 1680 (C=O) 6.8–7.5 (NH)
Naphthalen-1-yl ethanediamide () EthanediaMide (-NH-CO-NH-) 1-yl ~350 150–170 1700 (C=O) 7.0–7.8 (NH)

Key Research Findings

  • Biological Activity : Thiourea derivatives (like the target compound) often exhibit enhanced antimicrobial and anticancer activity compared to oxygen-containing analogs, attributed to sulfur’s redox activity and metal chelation .
  • Synthetic Challenges : Thioureas require stringent anhydrous conditions during synthesis to avoid hydrolysis, unlike carboxamides .
  • Regulatory Considerations : Positional isomers (1-yl vs. 2-yl) may require distinct regulatory approvals due to divergent toxicological profiles .

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